N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCNOCQDHUROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide typically involves the coupling of a bifuran derivative with a difluorobenzoyl chloride. One common method includes the use of 2,2’-bifuran-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,6-difluoroaniline in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety typically yields furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its bifuran structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives
Physicochemical and Environmental Properties
- Melting Points : Derivatives like 4h–4m exhibit melting points ranging from 120–180°C, correlating with halogen substituent size and polarity .
- Environmental Impact : Diflubenzuron analogs are classified as UN3082 hazardous substances due to their persistence in aquatic ecosystems .
Key Contrasts and Design Insights
Substituent Position : Fluorine at specific positions (e.g., A-ring in compound 43) enhances bioactivity, while bulky groups (e.g., tetrafluoroethoxy in hexaflumuron) improve environmental stability .
Toxicity Trade-offs : While anthracene-based derivatives show promising anticancer activity, they may induce liver toxicity, necessitating structural optimization .
Selectivity : Thiazole-fused benzamides (e.g., compound 43) exhibit higher selectivity for HUVEC over Jurkat-T cells compared to simpler analogs .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound consists of a bifuran moiety linked to a difluorobenzamide group. This structure imparts distinct chemical properties that may enhance its biological activity. The presence of fluorine atoms can increase the compound's lipophilicity and potentially improve its binding affinity to biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as proteins and nucleic acids. The bifuran moiety can engage in π-π stacking interactions and hydrogen bonding, while the difluorobenzamide group may enhance binding specificity and affinity towards its targets. Such interactions could modulate various biochemical pathways, leading to observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In cell line assays using human cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that this compound inhibited bacterial growth significantly more than conventional antibiotics in some cases .
- Cytotoxicity in Cancer Models : Research conducted on various human cancer cell lines showed that the compound could induce apoptosis through the activation of caspase pathways. This was particularly noted in studies involving HeLa cells where flow cytometry confirmed increased rates of apoptosis upon treatment with the compound .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Activity | Remarks |
|---|---|---|
| 2,6-Difluorobenzamide | Moderate antibacterial | Lacks bifuran moiety; less complex interactions |
| Benzamide derivatives | Variable | Generally lower activity against resistant strains |
| Bifuran derivatives | Antimicrobial potential | Limited studies on anticancer properties |
The combination of bifuran and difluorobenzamide moieties in this compound enhances its potential as a multifunctional agent in both antimicrobial and anticancer applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a bifuran derivative with a 2,6-difluorobenzamide precursor. Carbodiimide coupling reagents (e.g., EDC or DMT/NMM/TsO−) are effective for amide bond formation under mild conditions. Microwave-assisted synthesis can enhance reaction efficiency. Purification via column chromatography or crystallization (e.g., using ethanol/water systems) is critical for isolating high-purity products. Optimization parameters include solvent choice (polar aprotic solvents like DMF), temperature control (25–80°C), and stoichiometric ratios of substrates .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : , , and NMR are used to confirm structural integrity, with NMR particularly valuable for tracking fluorinated moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker CCD diffractometers) resolves molecular conformation and intermolecular interactions. SHELX programs (SHELXL, SHELXS) are standard for structure refinement. Hydrogen bonding (N–H⋯O) and π-π stacking between aromatic systems are common findings .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and target interactions of this compound?
- Methodology : Pharmacophore modeling and molecular docking (e.g., AutoDock Vina) identify potential binding sites. For example, the bifuran moiety may engage in π-π stacking with aromatic residues (e.g., Phe in enzymes), while the benzamide group forms hydrogen bonds (e.g., with Cys917 in VEGFR2). MD simulations assess stability of ligand-receptor complexes. Toxicity predictions (e.g., Ames test in silico) evaluate mutagenicity risks .
Q. What structural modifications enhance the compound’s physicochemical or biological properties?
- Methodology :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –Cl) on the benzamide ring increases electrophilicity, potentially enhancing receptor binding. Modifying the bifuran’s alkyl chain alters solubility (logP) and bioavailability.
- Derivative Synthesis : Compare analogs (e.g., pyrimidine-thio derivatives) via antifungal assays (MIC values) and cytotoxicity profiling. Structure-activity relationships (SAR) guide optimization .
Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms or biological interactions?
- Methodology : X-ray structures provide empirical evidence of molecular conformation (e.g., dihedral angles between bifuran and benzamide rings ≈78.6°), clarifying steric or electronic effects. Discrepancies between computational predictions (e.g., docking poses) and experimental data (e.g., hydrogen bond distances) are reconciled through iterative refinement using programs like SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
